Turbomycin A -

Turbomycin A

Catalog Number: EVT-1590895
CAS Number:
Molecular Formula: C25H18N3+
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Turbomycin A is a novel antibiotic compound that has garnered attention due to its broad-spectrum antibacterial activity. It was first identified from a metagenomic library derived from soil microorganisms, showcasing the potential of natural products in drug discovery. This compound exhibits significant activity against various Gram-positive and Gram-negative bacteria, making it a valuable candidate for further research and development in the field of antimicrobial agents.

Source

Turbomycin A was isolated from a culture of Escherichia coli that was transformed with DNA extracted from soil samples. This innovative approach allowed researchers to access previously uncharacterized secondary metabolites produced by soil bacteria. The specific strain that produced turbomycin A was identified as P57G4, which demonstrated the ability to produce distinct pigments, including turbomycin A and its counterpart turbomycin B .

Classification

Turbomycin A belongs to a class of compounds known as triaryl methanes. It is characterized by its complex structure, which includes multiple indole units. The compound is classified as an antibiotic due to its ability to inhibit bacterial growth and is particularly noted for its activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Synthesis Analysis

Methods

The synthesis of turbomycin A involves several steps that include the reaction of indole-3-carboxyaldehyde with indole in the presence of acetic acid, followed by oxidation with tetrachloro-1,4-benzoquinone. This method allows for the formation of the desired triaryl methane structure.

Technical Details

  1. Reagents:
    • Indole-3-carboxyaldehyde
    • Indole
    • Acetic acid
    • Tetrachloro-1,4-benzoquinone
    • Sodium hydroxide (10%)
  2. Procedure:
    • Heat a mixture of 250 micromoles of indole-3-carboxyaldehyde and 500 micromoles of indole with 40 microliters of acetic acid and 360 microliters of ethanol at 80°C for 4 hours.
    • Neutralize the reaction mixture with sodium hydroxide.
    • Oxidize the resulting product by adding 200 milligrams of tetrachloro-1,4-benzoquinone and heating at 80°C for an additional 40 minutes.
    • Extract the product using ethyl acetate to obtain a crude reaction product, which can be purified through chromatography .
Molecular Structure Analysis

Structure

The molecular formula for turbomycin A is C23H17N3C_{23}H_{17}N_3. Its structure consists of multiple fused aromatic rings, indicative of its classification as a triaryl methane derivative. The compound's trimeric structure is confirmed through single crystal X-ray diffraction analysis, which provides detailed insights into its three-dimensional arrangement .

Data

  • Molecular Weight: Approximately 367.39 g/mol
  • Nuclear Magnetic Resonance Spectroscopy: Revealed characteristic peaks corresponding to five protons and nine carbons, confirming the presence of specific functional groups within the molecule.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of turbomycin A include:

  • Condensation Reaction: The initial reaction between indole-3-carboxyaldehyde and indole leads to the formation of a triaryl methane backbone.
  • Oxidation Reaction: The subsequent oxidation step using tetrachloro-1,4-benzoquinone facilitates the formation of the final antibiotic compound.

Technical Details

The reactions are carefully controlled in terms of temperature and pH to ensure optimal yield and purity of turbomycin A. The use of chromatography techniques post-synthesis is crucial for isolating and characterizing the final product .

Mechanism of Action

Turbomycin A exerts its antibacterial effects primarily through interference with bacterial cell wall synthesis and function. While detailed mechanisms are still under investigation, preliminary studies suggest that it may disrupt essential cellular processes in susceptible bacteria.

Process

The interaction between turbomycin A and bacterial cells leads to:

  • Inhibition of protein synthesis due to structural similarities with amino acids.
  • Disruption of membrane integrity, ultimately leading to cell lysis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Turbomycin A appears as an orange solid.
  • Solubility: It exhibits solubility in organic solvents such as ethanol and ethyl acetate.

Chemical Properties

  • Stability: Turbomycin A is stable under acidic conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is not widely reported but can be determined through thermal analysis methods.

Relevant analyses such as high-performance liquid chromatography have been employed to assess purity and concentration levels in various formulations .

Applications

Turbomycin A holds significant potential for scientific applications, particularly in medicinal chemistry and microbiology. Its broad-spectrum antibiotic properties make it a candidate for developing new treatments against resistant bacterial strains. Additionally, its unique structural characteristics may inspire further research into novel antibiotic classes derived from natural products.

Discovery and Origins of Turbomycin A

Metagenomic Library Construction for Soil Microbial DNA Analysis

The discovery of Turbomycin A originated from a pioneering soil metagenomics approach designed to access the "unculturable majority" of soil microorganisms. Researchers constructed a 24,546-member bacterial artificial chromosome (BAC) library using DNA extracted directly from soil samples, bypassing traditional culturing methods. The DNA was cloned into Escherichia coli DH10B using the pBeloBAC11 vector, with chloramphenicol resistance as a selection marker. This library represented the collective genomes (metagenome) of soil microbiota, capturing genetic diversity from an estimated 4,000–13,000 microbial species per 100 g of soil. Notably, >99% of these species had never been cultured in laboratories, representing an untapped reservoir of biochemical potential [1] [10].

Key technical advancements:

  • Direct DNA extraction: Soil samples were processed using lysozyme and proteinase K for cell lysis, followed by DNA purification via cesium chloride density gradients to minimize degradation.
  • Large-insert cloning: DNA fragments averaging 25 kb were ligated into BAC vectors, preserving gene cluster integrity essential for secondary metabolite biosynthesis [1].
  • Heterologous expression: E. coli served as a host for functional expression of soil-derived biosynthetic genes, enabling phenotypic screening (e.g., pigment production) [1] [2].

Table 1: Metagenomic Library Construction Parameters

ParameterSpecificationSignificance
Vector SystempBeloBAC11Stable maintenance of large DNA inserts
Host StrainE. coli DH10BHigh transformation efficiency
Insert Size~25 kbCaptures complete biosynthetic gene clusters
Library Complexity24,546 clonesRepresents >13,000 microbial species
Selection AntibioticChloramphenicol (12.5 μg/mL)Eliminates non-recombinant background

Screening Strategies for Antibiotic-Producing Clones in E. coli

Three clones (P57G4, P89C8, P214D2) exhibiting dark brown melanin-like pigmentation were identified through visual screening of the metagenomic library on LB agar plates. This color-based selection capitalized on the link between pigment production and secondary metabolite biosynthesis. Clone P57G4 was prioritized for further analysis due to its intense pigmentation [1] [2].

Fractionation and structural elucidation:

  • Pigment extraction: Methanol extracts of acid-precipitated culture supernatants yielded red (Turbomycin A) and orange (Turbomycin B) compounds.
  • Structural characterization: NMR and mass spectrometry revealed Turbomycin A as a triaryl cation antibiotic with a molecular framework derived from indole-3-carboxyaldehyde and homogentisic acid (HGA) [1].
  • Genetic basis: Mutagenesis and subcloning of P57G4's 25-kb insert identified a single open reading frame encoding a 4-hydroxyphenylpyruvate dioxygenase (4HPPD) homolog. This enzyme catalyzes HGA production from tyrosine, which reacts spontaneously with E. coli-derived indole to form Turbomycins [1] [2].

Antibiotic activity profiling:Turbomycin A demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and E. coli. Activity was confirmed via agar diffusion assays using 10-μl drops of compound (250 μg/ml in DMSO) applied to bacterial lawns [1].

Table 2: Antibacterial Spectrum of Turbomycin A

Test OrganismInhibition Zone DiameterMIC RangeKey Target Class
Staphylococcus aureusSignificant clearance0.04–0.16 mg/mLGram-positive
Escherichia coliModerate clearance0.16–0.32 mg/mLGram-negative
Pseudomonas aeruginosaDetectable inhibitionNot reportedGram-negative
Enterococcus faecalisSignificant clearance0.04–0.16 mg/mLGram-positive

Alternative screening contrasts:While Turbomycin was discovered via pigment-based screening, contemporary methods include:

  • FtsZ GTPase inhibition assays: Screening for inhibitors of bacterial cell-division proteins [5].
  • Cross-streaking/co-culture: Assessing antagonism between soil isolates and pathogens [9].
  • TLC-bioautography: Combining chromatography with microbial growth inhibition [3].

Historical Context of Soil Metagenomics in Novel Antibiotic Discovery

Turbomycin A's discovery (2002) marked a paradigm shift in antibiotic exploration by demonstrating that soil metagenomics could access "chemical dark matter" from uncultured microbes. Prior to this, 99.9% of soil microbes were considered unculturable, and traditional screening yielded diminishing returns with a >99% rediscovery rate of known antibiotics [1] [6].

Evolution of soil metagenomics:

  • Pre-2000s: Antibiotic discovery relied on culturing soil Actinomycetes (e.g., streptomycin from Streptomyces griseus), but accessible diversity was limited.
  • Post-Turbomycin: Functional metagenomics enabled heterologous expression of biosynthetic pathways, exemplified by the identification of malacidins (2018)—calcium-dependent antibiotics from soil DNA PCR-amplified for nonribosomal peptide synthetase (NRPS) genes [6].
  • Technical advancements: Hybrid sequencing (Illumina/Nanopore) now recovers longer biosynthetic gene clusters (BGCs), revealing that 75% of soils harbor uncharacterized adenylation domains linked to novel antibiotics [6] [10].

Sampling and diversity insights:

  • Soil horizon significance: Microbial diversity and BGC novelty vary vertically within soil profiles (e.g., cambisol vs. podzol horizons), driven by pH, nutrients, and redox gradients [10].
  • Geographic proximity: Novel BGCs occur even in adjacent soils, challenging historical sampling strategies that prioritized distant locations [10].

Impact on antibiotic discovery:Turbomycin A validated metagenomics as a tool for "chimeric pathway" discovery, where host E. coli supplies precursors (indole) to metagenomic enzymes (4HPPD) to generate hybrid molecules. This approach has since identified >400,000 natural products, with soil metagenomes remaining the richest source [1] [6] [10].

Properties

Product Name

Turbomycin A

IUPAC Name

3-[bis(1H-indol-3-yl)methylidene]indol-1-ium

Molecular Formula

C25H18N3+

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C25H17N3/c1-4-10-22-16(7-1)19(13-26-22)25(20-14-27-23-11-5-2-8-17(20)23)21-15-28-24-12-6-3-9-18(21)24/h1-15,26-27H/p+1

InChI Key

ALYLUFTWTDPILH-UHFFFAOYSA-O

Synonyms

turbomycin A

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=C3C=[NH+]C4=CC=CC=C43)C5=CNC6=CC=CC=C65

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